4-Benzoyl-1-methanesulphonylpiperidine
Description
4-Benzoyl-1-methanesulphonylpiperidine is a piperidine derivative featuring a benzoyl group at the 4-position and a methanesulphonyl moiety at the 1-position. Key analogs include benzhydrylpiperazine-coupled nitrobenzenesulfonamides and other piperidine-based sulfonamides .
Properties
CAS No. |
515154-31-1 |
|---|---|
Molecular Formula |
C13H17NO3S |
Molecular Weight |
267.35 g/mol |
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-phenylmethanone |
InChI |
InChI=1S/C13H17NO3S/c1-18(16,17)14-9-7-12(8-10-14)13(15)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |
InChI Key |
IQLLFLWYARVSRO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compounds synthesized in share structural motifs with 4-Benzoyl-1-methanesulphonylpiperidine, particularly the piperidine core and sulfonamide groups. Below is a detailed comparison based on substituent effects, synthesis yields, and physical properties:
Table 1: Key Properties of Structural Analogs from
| Compound ID | Sulfonyl Substituent | Piperidine Position | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 7o | 2,4-Dinitrophenyl | 4-position | 46 | 184–188 |
| 7p | 2-Nitrophenyl | 4-position | 49 | 158–160 |
| 7q | 4-Nitrophenyl | 4-position | 59 | 182–186 |
| 7s | 2,4-Dinitrophenyl | 3-position | 31 | 120–126 |
| 7t | 2-Nitrophenyl | 3-position | 31 | 120–124 |
| 7u | 4-Nitrophenyl | 3-position | 45 | 218–220 |
Key Observations:
Substituent Effects: The nitrobenzenesulfonyl groups in analogs (e.g., 7o–7u) are bulkier and more electron-withdrawing than the methanesulphonyl group in the target compound. This difference may influence solubility, with methanesulphonyl likely improving aqueous solubility compared to nitroaromatic substituents.
Positional Effects :
- Substitution at the piperidine 4-position (e.g., 7o–7q) generally yields higher melting points (158–188°C) compared to 3-position analogs (120–220°C). This suggests that 4-substituted derivatives may exhibit stronger crystalline packing.
- The target compound’s 4-benzoyl group could sterically hinder interactions compared to benzhydrylpiperazine in analogs, possibly altering binding affinities .
Synthetic Efficiency :
- Yields for nitrobenzenesulfonamide analogs vary widely (31–59%), with 4-substituted derivatives (e.g., 7q: 59%) outperforming 3-substituted ones (e.g., 7t: 31%). Methanesulphonyl’s simpler structure might improve synthetic yields due to reduced steric demands.
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